molecular formula C8H7F3O B15336128 2-(Difluoromethyl)-5-fluoroanisole

2-(Difluoromethyl)-5-fluoroanisole

Cat. No.: B15336128
M. Wt: 176.14 g/mol
InChI Key: ZTMNUKZGXIRNAG-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-fluoroanisole is an organic compound characterized by the presence of both difluoromethyl and fluoro groups attached to an anisole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-5-fluoroanisole typically involves the introduction of difluoromethyl and fluoro groups onto an anisole ring. One common method is the difluoromethylation of a pre-fluorinated anisole derivative. This can be achieved through various difluoromethylation reagents and catalysts, such as metal-based methods that transfer difluoromethyl groups to aromatic rings .

Industrial Production Methods: Industrial production of this compound often employs scalable difluoromethylation techniques. These methods include the use of difluorocarbene reagents and catalytic systems that facilitate the efficient introduction of difluoromethyl groups under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-5-fluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Varied depending on the nucleophile used.

    Oxidation Products: Difluoromethyl alcohols.

    Reduction Products: Difluoromethyl derivatives.

Scientific Research Applications

2-(Difluoromethyl)-5-fluoroanisole has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-5-fluoroanisole exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various enzymes and receptors. The fluoro group can enhance the compound’s metabolic stability and lipophilicity, affecting its overall biological activity .

Comparison with Similar Compounds

  • 2-(Difluoromethyl)-4-fluoroanisole
  • 2-(Difluoromethyl)-3-fluoroanisole
  • 2-(Difluoromethyl)-6-fluoroanisole

Uniqueness: 2-(Difluoromethyl)-5-fluoroanisole is unique due to the specific positioning of the difluoromethyl and fluoro groups on the anisole ring. This positioning can significantly influence the compound’s reactivity and interactions compared to its isomers .

Properties

IUPAC Name

1-(difluoromethyl)-4-fluoro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMNUKZGXIRNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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